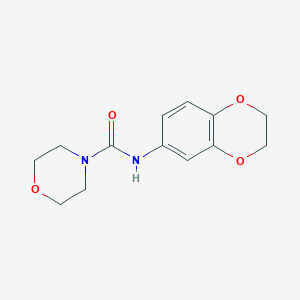

![molecular formula C18H24N6O B2875376 2,8,10-trimethyl-N-(2-morpholinoethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 900277-56-7](/img/structure/B2875376.png)

2,8,10-trimethyl-N-(2-morpholinoethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

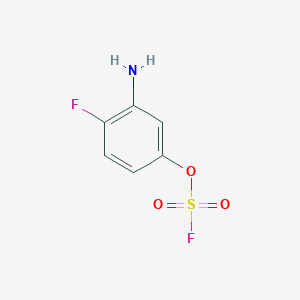

The compound “2,8,10-trimethyl-N-(2-morpholinoethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine” is a small molecule with the molecular formula C18H24N6O . It has an average mass of 340.423 Da and a monoisotopic mass of 340.201172 Da . This compound is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the context of anticancer drug discovery research . The aim of the research was to design and synthesize new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives, as well as thioxo-pyrazolo[4,3-e][1,2,4]triazolo [1,5-c]pyrimidine compounds and the thioglycoside derivatives, based on pyrazolo[3,4-d]pyrimidine scaffold to develop novel CDK2 inhibitors .Molecular Structure Analysis

The molecular structure of this compound is based on the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds . More detailed structural analysis would require additional information such as crystallographic data or computational modeling.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C18H24N6O), average mass (340.423 Da), and monoisotopic mass (340.201172 Da) . Additional properties such as solubility, melting point, and spectral data are not provided in the available sources.Scientific Research Applications

Synthesis and Characterization of Pyridopyrazolopyrimidines

Research conducted by El-Essawy et al. (2010) focused on the synthesis of new pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines and their utilization in preparing tetraheterocyclic systems. The study detailed the cyclocondensation reactions involved and the structural establishment of compounds through NMR and mass spectra analysis, underscoring the significance of these compounds in organic synthesis and heterocyclic chemistry (El-Essawy, 2010).

Heterocyclic Synthesis Involving Thioxopyrimidine

Ho and Suen (2013) explored the synthesis of novel heterocyclic derivatives incorporating a thioxopyrimidine moiety. This work exemplifies the versatility of pyrazolo[1,5-a]pyrimidine derivatives in generating a wide array of heterocyclic compounds, further contributing to the diversity of synthetic targets in medicinal chemistry and drug discovery (Ho & Suen, 2013).

Pharmacological Applications

Aydin, Anil, and Demir (2021) synthesized derivatives of pyrazolo[3,4-d]pyrimidine to evaluate their acetylcholinesterase and carbonic anhydrase inhibition properties. This research highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives in developing treatments for diseases where acetylcholinesterase and carbonic anhydrase are therapeutic targets (Aydin, Anil, & Demir, 2021).

Antimicrobial Activity

Desai, Patel, and Dave (2016) investigated the synthesis of novel derivatives containing pyrazole, pyrimidine, and morpholine analogues, assessing their antimicrobial activity against various bacterial and fungal strains. This study underscores the role of these heterocyclic compounds in the development of new antimicrobials (Desai, Patel, & Dave, 2016).

Insecticidal and Antibacterial Potential

Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazol-3-yl amines and evaluated them for insecticidal and antibacterial potential. This research contributes to the understanding of the biological activities of pyrazolo[1,5-a]pyrimidine derivatives and their potential applications in agricultural and pharmaceutical fields (Deohate & Palaspagar, 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4,11,13-trimethyl-N-(2-morpholin-4-ylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-12-10-13(2)20-17-16(12)18-21-14(3)11-15(24(18)22-17)19-4-5-23-6-8-25-9-7-23/h10-11,19H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBXKOCFJVVPEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCCN4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8,10-trimethyl-N-(2-morpholinoethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

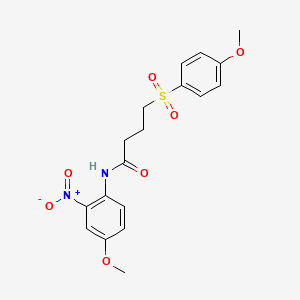

![4-(tert-butyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2875295.png)

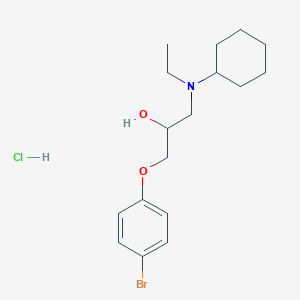

![5-[1-(4-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2875298.png)

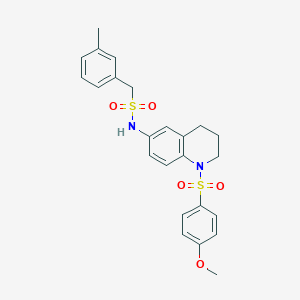

![N-[(2,6-difluorobenzoyl)oxy]-N-[(E)-(3-nitrophenyl)methylidene]amine](/img/structure/B2875302.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2875307.png)

![N-(4-chlorophenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2875309.png)

![1-(2-chloro-6-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2875316.png)